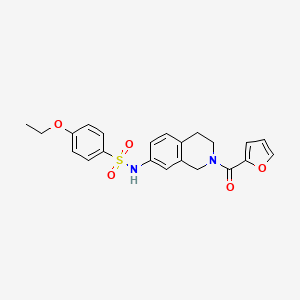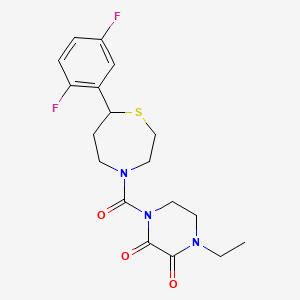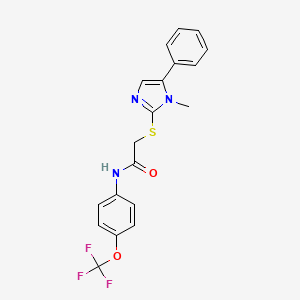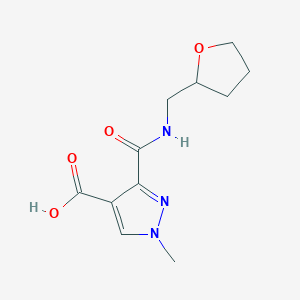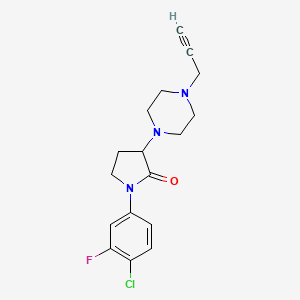
1-(4-Chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one, also known as CPP-115, is a synthetic compound that belongs to the class of pyrrolidin-2-ones. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity, and its dysfunction has been implicated in various neurological and psychiatric disorders. CPP-115 has been extensively studied for its potential therapeutic applications in these disorders.
Aplicaciones Científicas De Investigación
Antiarrhythmic and Antihypertensive Activities
Compounds with a structure similar to 1-(4-Chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one, specifically those featuring a 3-(4-arylpiperazin-1-yl)propyl moiety, have shown significant antiarrhythmic and antihypertensive activities. These activities are attributed to their alpha-adrenolytic properties, indicating a potential mechanism involving alpha-adrenoceptor inhibition (Malawska et al., 2002).
Antitumor Activity
Novel pyrimidinyl pyrazole derivatives related to the chemical structure of interest have demonstrated potent cytotoxicity against several tumor cell lines. For instance, compounds with a 3-fluoro-5-substituted phenylpiperazinyl group have shown significant in vitro and in vivo antitumor activities, suggesting their potential as anticancer agents (Naito et al., 2005).
Anticonvulsant Properties
Derivatives featuring a 1-[(4-phenylpiperazin-1-yl)-methyl]- moiety have been synthesized and evaluated for their anticonvulsant activities. These compounds have shown protection in electrically induced seizures, with some exhibiting higher inhibition of NaV1.2 currents compared to phenytoin, a model antiepileptic drug (Kamiński et al., 2013).
Antimycobacterial Effects
Based on the design and synthesis of new analogues of specific pyrrole derivatives, researchers have identified compounds with potent activity against Mycobacterium tuberculosis. These findings highlight the role of structural variations in enhancing antimicrobial efficacy against tuberculosis and possibly other mycobacterial infections (Biava et al., 2006).
Novel Synthetic Approaches and Characterizations
Research has also focused on the synthesis, characterization, and reactivity studies of related heterocyclic compounds. For instance, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one and its derivatives have been synthesized and analyzed for their non-linear optical properties and potential as anti-cancerous drug leads, showcasing the diverse applications of this chemical framework (Murthy et al., 2017).
Propiedades
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(4-prop-2-ynylpiperazin-1-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O/c1-2-6-20-8-10-21(11-9-20)16-5-7-22(17(16)23)13-3-4-14(18)15(19)12-13/h1,3-4,12,16H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBPKODKOKRONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C2CCN(C2=O)C3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
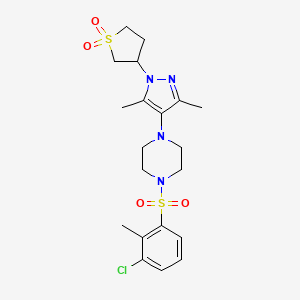
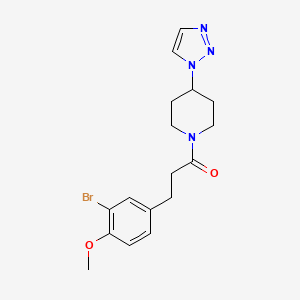
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[2-(4-hydroxyphenyl)diazen-1-yl]benzoate](/img/structure/B2687337.png)

![2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2687339.png)
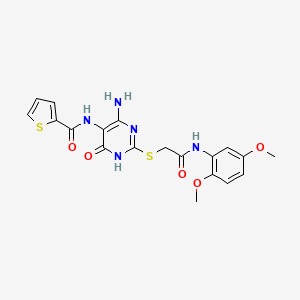
![9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-ylhydrosulfide](/img/structure/B2687341.png)

![3-Amino-5,6-dimethyl-2-phenylthiazolo[2,3-b]thiazol-4-ium benzenesulfonate](/img/structure/B2687343.png)
![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2687346.png)
